

Application Note and Protocol: Preparation of ML-SI1 Stock Solution with DMSO

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Compound of Interest

Compound Name: ML-SI1

Cat. No.: B10824797

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Introduction

ML-SI1 is a synthetic, cell-permeable small molecule that functions as an inhibitor of the Transient Receptor Potential Mucolipin (TRPML) cation channels, with a notable inhibitory effect on TRPML1.[1][2][3][4] TRPML1 is a crucial ion channel located in the membranes of lysosomes and late endosomes, playing a significant role in regulating lysosomal calcium (Ca^{2+}) homeostasis, trafficking, and autophagy.[5][6] Due to its role in fundamental cellular processes, TRPML1 is a target of interest in various research areas, including lysosomal storage disorders like Mucopolidosis type IV, neurodegenerative diseases, and cancer.[5][7]

This document provides a detailed protocol for the preparation, storage, and handling of **ML-SI1** stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent, ensuring reproducible and reliable experimental outcomes.

Product Information and Properties

ML-SI1 is a racemic mixture of inseparable cis-/trans-isomers (55:45).[1][3][4] Its key chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **ML-SI1**

Property	Value
Molecular Formula	C₂₃H₂₆Cl₂N₂O₃
Molecular Weight	449.37 g/mol [1] [2] [4]
Appearance	Solid, Off-white to yellow powder [3]
Purity	≥99%
Target	TRPML1 [1] [3]

| IC₅₀ | 15 µM for TRPML1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) |

Solubility Data

Proper solubilization is critical for the biological activity of **ML-SI1**. It is highly soluble in DMSO. For aqueous-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Table 2: Solubility of **ML-SI1**

Solvent	Maximum Solubility (In Vitro)	Notes
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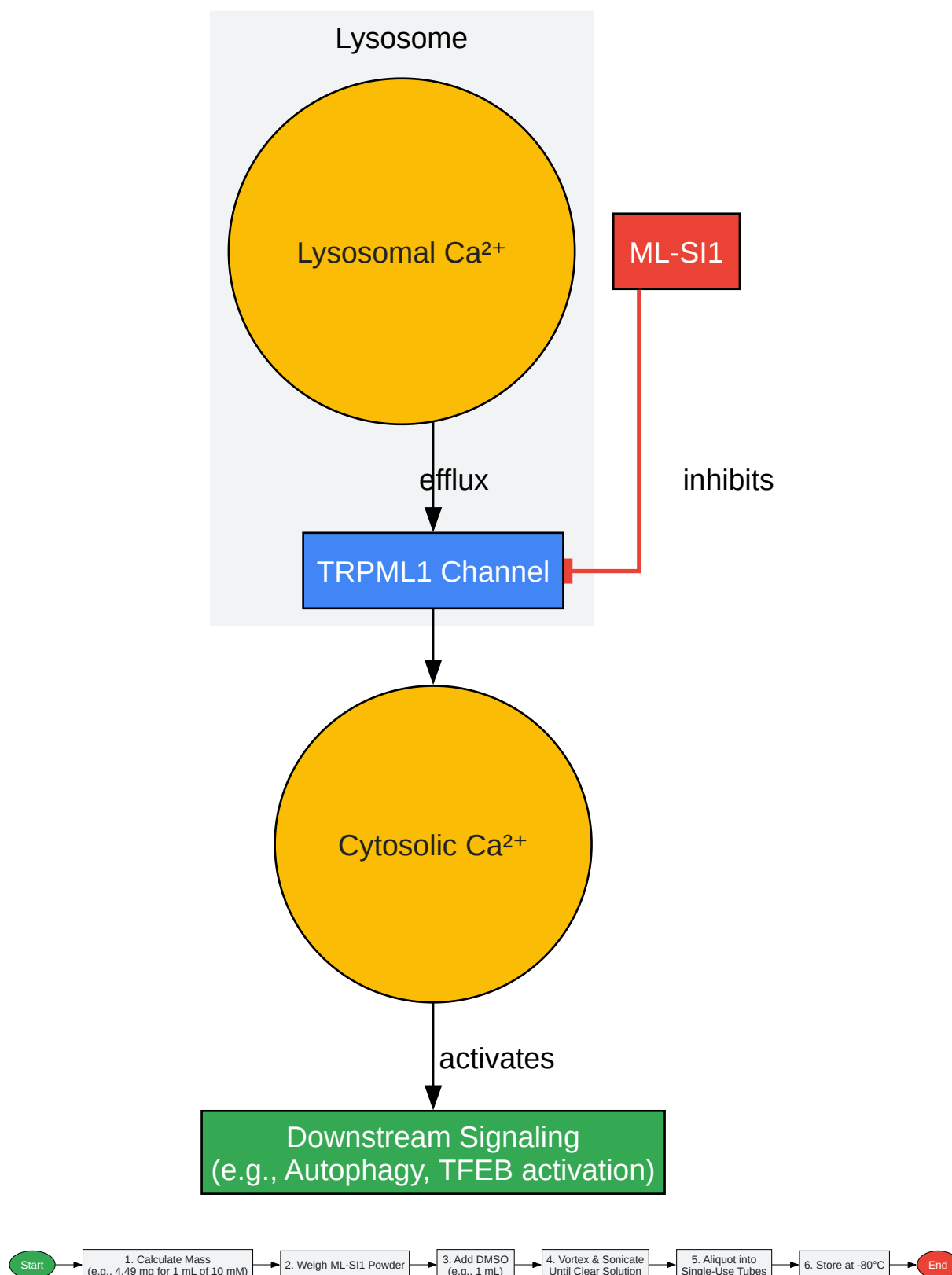
| DMSO | 100 mg/mL (approx. 222.53 mM)[\[1\]](#)[\[2\]](#)[\[4\]](#) | Ultrasonic agitation and slight warming (37°C) may be required to achieve complete dissolution.[\[2\]](#)[\[4\]](#) Use newly opened, anhydrous DMSO for best results.[\[3\]](#) |

For in vivo applications, a multi-step solvent system is often required. Common formulations include:

- 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[\[1\]](#)[\[3\]](#)
- 10% DMSO, 90% corn oil[\[1\]](#)[\[3\]](#)

Mechanism of Action: TRPML1 Inhibition

TRPML1 channels are essential for the efflux of Ca^{2+} from the lysosome into the cytoplasm. This process is vital for numerous downstream cellular functions, including the fusion of lysosomes with other vesicles and the activation of transcription factors like TFEB, a master regulator of lysosomal biogenesis. **ML-SI1** acts by blocking the TRPML1 channel, thereby inhibiting this Ca^{2+} release. This disruption of lysosomal Ca^{2+} signaling can trigger various cellular responses, including the induction of ferroptosis in cancer stem cells and the modulation of autophagy.[5]



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